molecular formula C9H11F2N3 B2589760 N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine CAS No. 2097857-76-4

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine

Cat. No.: B2589760
CAS No.: 2097857-76-4
M. Wt: 199.205
InChI Key: ZIOYTZUITBASTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine (CAS Number 2098105-65-6) is a chemical compound with the molecular formula C8H9F2N3 and a molecular weight of 185.174 g/mol . Its structure features a pyrimidine ring, a key heterocyclic scaffold in medicinal chemistry, which is substituted with a difluoromethyl group at the 6-position and an N-cyclobutylamine at the 4-position . The difluoromethyl group is a common bioisostere used in drug discovery to influence the compound's electronic properties, metabolic stability, and membrane permeability . The cyclobutyl ring contributes to the three-dimensionality of the molecule and can fine-tune its binding affinity to biological targets. As a 4-aminopyrimidine derivative, this compound belongs to a class of molecules known to possess significant pharmacological potential. Pyrimidine-based structures are extensively investigated as key building blocks for the development of therapeutic agents . Specifically, 4-aminopyrimidine derivatives have been documented in scientific literature as antagonists for various receptors, suggesting potential utility in neurological and oncological research . Furthermore, similar pyrimidine cores are frequently explored as inhibitors of enzymes such as kinases, making them valuable tools for probing cell signaling pathways . This product is provided for research purposes such as hit identification, lead optimization, and structure-activity relationship (SAR) studies in medicinal chemistry programs. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)7-4-8(13-5-12-7)14-6-2-1-3-6/h4-6,9H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOYTZUITBASTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with a cyclobutylamine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, affecting cellular respiration and energy production .

Comparison with Similar Compounds

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

  • Structural Differences : Replaces the cyclobutyl group with a 3-chloropyridin-2-yloxy-propan-2-yl chain.
  • Bioactivity :
    • EC₅₀ values of 0.16 mg/L (Puccinia sorghi) and 1.14 mg/L (Erysiphe graminis) , outperforming commercial fungicides like tebuconazole and flusilazole.
    • Low rat toxicity (LD₅₀ > 2,000 mg/kg), attributed to optimized fluorine substitution and steric effects .
  • Mode of Action : Unique docking interactions with acetylcholinesterase (AChE), differing from flufenerim, a positive control .

U7 and U8 (Trifluoromethyl-oxadiazole Derivatives)

  • Structural Differences : Feature a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety and fluoroethyl groups.
  • Bioactivity: Broad-spectrum insecticidal activity (LC₅₀: 3.57–4.22 mg/L against Mythimna separata). Fungicidal EC₅₀: 24.94–30.79 mg/L against Pseudoperonospora cubensis, less potent than HNPC-A9228.
  • Mechanistic Insight: Higher AChE inhibition (0.184–0.215 U/mg prot) compared to non-fluorinated analogs, but weaker than HNPC-A9229 due to trifluoromethyl’s reduced electronegativity .

6-Chloro-2-(difluoromethyl)pyrimidin-4-amine

  • Structural Differences : Lacks the N4 cyclobutyl group, replaced by a chlorine at C4.
  • Physicochemical Properties : Lower molecular weight (216.69 g/mol) and simpler structure reduce target specificity but improve synthetic accessibility .

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Structural Differences : Trifluoromethyl-pyridinyl substituents instead of cyclobutyl.
  • Synthesis : Prepared via Suzuki coupling, highlighting cost-effective routes compared to cyclobutyl derivatives.
  • Activity : Moderate fungicidal activity, suggesting difluoromethyl’s superiority over trifluoromethyl in enhancing potency .

Data Tables

Table 1: Comparative Bioactivity of Pyrimidin-4-amine Derivatives

Compound Target Organism EC₅₀/LC₅₀ (mg/L) Toxicity (Rat LD₅₀)
N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine Puccinia sorghi (Fungus) Data pending Low (est. >2,000 mg/kg)
HNPC-A9229 Puccinia sorghi 0.16 >2,000 mg/kg
U7 Pseudoperonospora cubensis 24.94 Moderate
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine N/A N/A Not reported

Table 2: Substituent Effects on Activity and Toxicity

Substituent Bioactivity Impact Toxicity Impact
Difluoromethyl (C6) ↑ Potency, ↑ Metabolic stability ↓ Toxicity (vs. Cl)
Cyclobutyl (N4) Conformational rigidity, ↑ Target specificity ↓ Acute toxicity
Trifluoromethyl (C5) Moderate activity, ↑ Lipophilicity Moderate toxicity
Chloropyridinyl (N4) Enhanced binding to AChE Low toxicity

Mechanistic and Structural Insights

  • Fluorine’s Role : Difluoromethyl’s electronegativity enhances hydrogen bonding with target enzymes, while reducing basicity of adjacent amines improves membrane permeability .
  • Cyclobutyl vs. Aryl Groups : The cyclobutyl group’s smaller size and puckered conformation may reduce steric hindrance in enzyme active sites compared to bulkier aryl substituents (e.g., 4-methoxyphenyl in ) .

Biological Activity

N-cyclobutyl-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests a range of interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Pyrimidine derivatives are known to exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : Compounds like this can inhibit key enzymes involved in cellular processes, potentially leading to therapeutic effects against diseases such as cancer and infections.
  • Modulation of Receptor Activity : The compound may interact with receptors, altering signaling pathways that control cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown effectiveness against various pathogens, including:

PathogenActivity LevelReference
Plasmodium falciparumModerate
Trypanosoma bruceiHigh
Bacterial strainsVariable

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor properties . It has been evaluated in vitro against several cancer cell lines, showing promising results:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12

These findings indicate that the compound could induce apoptosis and cell cycle arrest, particularly in the G2/M phase of the cell cycle.

Study on Antimalarial Activity

A study investigated the antimalarial potential of this compound against Plasmodium falciparum NF54 strain. The compound demonstrated significant inhibition of parasite growth, with a reported IC50 value indicating effective concentration levels for therapeutic consideration.

Study on Anticancer Effects

In another case study focusing on breast cancer cells (MCF-7), this compound was shown to reduce cell viability significantly. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

Q & A

Q. Advanced

  • Isotopic labeling : Use 18F^{18}\text{F}-labeled precursors to track fluorination sites via PET imaging or radio-TLC.
  • DFT calculations : Predict favorable reaction pathways (e.g., Gibbs free energy differences between possible intermediates) .

How can researchers optimize solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use DMSO:PBS (1:9) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate esters at the pyrimidine N-position, which hydrolyze in vivo .

What analytical challenges arise in quantifying trace impurities?

Q. Advanced

  • Residual fluorination agents : Detect using ICP-MS for sulfur or phosphorus traces.
  • Chiral impurities : Resolve via chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers form during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.